
1,2-Ethanediamine, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-hydroxy- is an organic compound with the molecular formula C2H8N2O It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-hydroxy- can be synthesized through the ammonolysis of 1,2-dichloroethane in the presence of ammonia. The reaction is typically carried out in a tubular reactor at high pressure (6 MPa) and elevated temperatures (160°C). The optimal conditions include a 60% weight concentration of ammonia and a reactant molar ratio of ammonia to 1,2-dichloroethane of 30:1 .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction mixture is then subjected to rectification to separate the desired product from by-products such as diethylenetriamine and triethylenetetramine .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to ethylenediamine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of 1,2-Ethanediamine, N-hydroxy-.
Reduction: Ethylenediamine.
Substitution: Substituted amines with various alkyl or aryl groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-hydroxy- involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl group and amine groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This coordination can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: The parent compound without the hydroxyl group.
1,2-Diaminopropane: A similar compound with an additional methyl group.
Ethylenediaminetetraacetic acid (EDTA): A related compound with multiple amine and carboxyl groups.
Uniqueness
1,2-Ethanediamine, N-hydroxy- is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and coordination interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
29072-73-9 |
|---|---|
Formule moléculaire |
C2H8N2O |
Poids moléculaire |
76.10 g/mol |
Nom IUPAC |
N-(2-aminoethyl)hydroxylamine |
InChI |
InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2 |
Clé InChI |
JVKAWJASTRPFQY-UHFFFAOYSA-N |
SMILES canonique |
C(CNO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

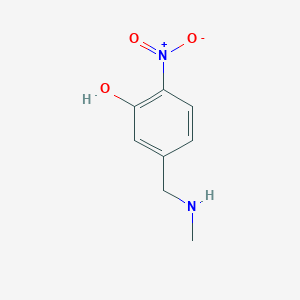
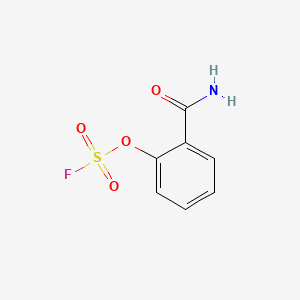
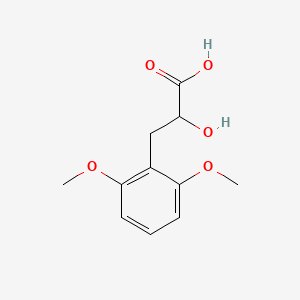



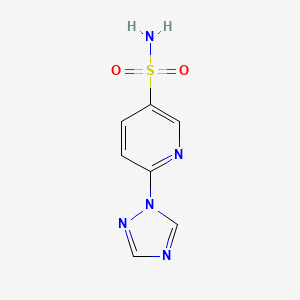
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
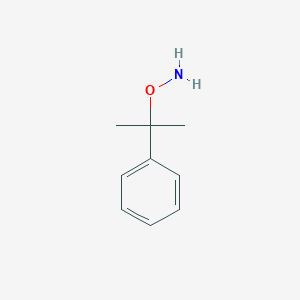
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
